

Application Notes and Protocols for SHR5428, a Selective CDK7 Inhibitor

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Compound of Interest		
Compound Name:	SHR5428	
Cat. No.:	B12394268	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-dependent kinase 7 (CDK7). [1][2][3] CDK7 is a critical regulator of both the cell cycle and transcription.[3][4] It forms a complex with Cyclin H and MAT1, known as the CDK-activating kinase (CAK) complex, which is essential for activating other CDKs.[3][4] Additionally, as a component of the transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, playing a pivotal role in transcription initiation.[3] Due to this dual function, targeting CDK7 has emerged as a promising therapeutic strategy in oncology, particularly in cancers that are transcriptionally addicted.[5] SHR5428 has demonstrated significant enzymatic and cellular activity against triple-negative breast cancer (TNBC) models.[1][6]

These application notes provide detailed protocols for in vitro assays to characterize the activity of **SHR5428**, enabling researchers to further investigate its therapeutic potential.

Data Presentation

Table 1: In Vitro Potency of SHR5428

Assay Type	Target/Cell Line	Parameter	Value
Enzymatic Assay	CDK7	IC50	2.3 nM[2][6]
Cellular Assay	MDA-MB-468 (TNBC)	IC50	6.6 nM[2][6]



Table 2: Kinase Selectivity Profile of SHR5428

Kinase	Selectivity	
CDK1	High	
CDK2	High	
CDK4	High	
CDK6	High	
CDK9	High	
CDK12	High	

Source: Publicly available data indicates high selectivity over these kinases; specific IC50 values are not yet publicly detailed.[1][2][4]

Signaling Pathway and Experimental Workflow

Caption: Mechanism of action of SHR5428 targeting CDK7's dual roles.

Experimental Protocols Protocol 1: CDK7 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **SHR5428** against the CDK7 enzyme. A common method is a luminescence-based kinase assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

- Recombinant human CDK7/Cyclin H/MAT1 complex
- CDK substrate peptide
- ATP
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)



- SHR5428 (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well white assay plates
- Plate reader capable of measuring luminescence

Procedure:

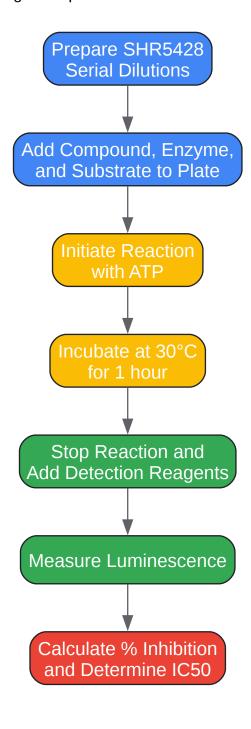
- Compound Preparation: Prepare a serial dilution of **SHR5428** in DMSO. A typical starting concentration might be 1 μ M, diluted in 10 steps with a 1:3 dilution factor.
- Kinase Reaction Setup:
 - Add 5 μL of kinase assay buffer to each well.
 - Add 2.5 μL of the SHR5428 dilution or DMSO (for control wells) to the wells.
 - Add 2.5 μL of the CDK7/Cyclin H/MAT1 enzyme and substrate peptide mix to each well.
 - Pre-incubate for 10 minutes at room temperature.
- Initiate Kinase Reaction:
 - \circ Add 5 μ L of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for CDK7.
 - Incubate the plate for 1 hour at 30°C.

Detection:

- Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
- Measure the luminescence signal using a plate reader.



- Data Analysis:
 - The luminescence signal is inversely proportional to the kinase activity.
 - Calculate the percent inhibition for each SHR5428 concentration relative to the DMSO control.
 - Plot the percent inhibition against the logarithm of the SHR5428 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Caption: Workflow for the CDK7 enzymatic inhibition assay.

Protocol 2: Cell Proliferation Assay (MDA-MB-468)

This protocol measures the effect of **SHR5428** on the proliferation of the triple-negative breast cancer cell line MDA-MB-468. The MTT or AlamarBlue assay is commonly used for this purpose.

Materials:

- MDA-MB-468 cells
- Complete growth medium (e.g., L-15 Medium with 10% FBS)
- SHR5428 (dissolved in DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
- Solubilization solution (for MTT assay)
- 96-well clear tissue culture plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader (absorbance or fluorescence)

Procedure:

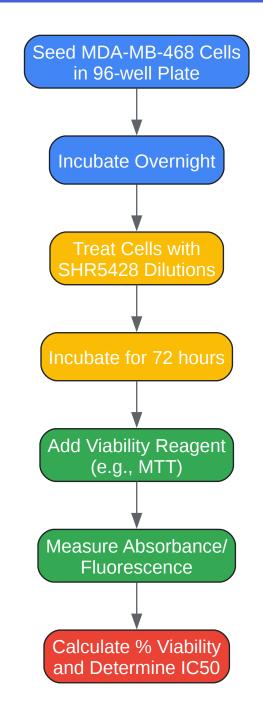
- · Cell Seeding:
 - Trypsinize and count MDA-MB-468 cells.
 - \circ Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 μL of complete growth medium.
 - Incubate overnight to allow cells to attach.



· Compound Treatment:

- Prepare a serial dilution of SHR5428 in growth medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
- Remove the old medium from the wells and add 100 μL of the medium containing the different concentrations of SHR5428 or vehicle control (medium with DMSO).
- Incubate the plate for 72 hours.
- Viability Measurement (MTT Assay Example):
 - Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
 - Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
 - Incubate overnight at 37°C.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (from wells with medium only).
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percent viability against the logarithm of the SHR5428 concentration and fit the data to a dose-response curve to determine the IC50 value.





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Caption: Workflow for the MDA-MB-468 cell proliferation assay.

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